![molecular formula C21H22O5 B122168 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol CAS No. 149312-19-6](/img/structure/B122168.png)
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol
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Overview
Description
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a useful synthetic intermediate in the preparation of sugar nucleotides . It is recognized as a pivotal compound within the biomedical realm, assuming a significant role in the treatment of diverse ailments, foremost among them being diabetes .
Synthesis Analysis
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol involves benzylidenation of readily available 1,5-anhydro-d-hex-1-en-3-ulose, followed by sodium borohydride reduction . This process affords the title compounds in high yields .Molecular Structure Analysis
The molecular formula of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is C21H22O5 . The structure includes a benzylidene group attached to the 4,6-O positions of the anhydroglucitol ring .Chemical Reactions Analysis
Glycals like 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol have proven to be excellent starting materials for various syntheses of sugar derivatives . The compound’s structure allows it to undergo a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The molecular weight of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is 354.40 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Sugar Nucleotides
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: serves as a synthetic intermediate in the preparation of sugar nucleotides . Sugar nucleotides are essential donors in glycosylation reactions, which are critical for various biological processes including cell-cell recognition, signal transduction, and immune response.
Biomedical Research
This compound is heavily utilized in the biomedical industry for its potential in the development of new treatments . It is particularly noted for its role in the research of metabolic diseases such as diabetes.
Blood Glucose Regulation
Extensive research has highlighted the compound’s effectiveness in regulating blood glucose levels and improving insulin sensitivity . This makes it a valuable asset in diabetes research and therapy development.
Proteomics Research
The compound is also used in proteomics research , where it aids in the study of proteomes and their functions . This application is crucial for understanding disease mechanisms and identifying potential drug targets.
Mechanism of Action
Target of Action
It is widely recognized as a pivotal compound within the biomedical realm .
Mode of Action
It is known to be a useful synthetic intermediate in the preparation of sugar nucleotides .
Biochemical Pathways
It is involved in the preparation of sugar nucleotides , which play crucial roles in various biochemical pathways.
Result of Action
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is known to play a significant role in the treatment of diverse ailments, foremost among them being diabetes . Its unparalleled capability to regulate blood sugar levels renders it an indispensable entity .
properties
IUPAC Name |
[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQIKSKCVESCU-HQPYMTOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617773 |
Source
|
Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol | |
CAS RN |
149312-19-6 |
Source
|
Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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